1-Allyl-3-methylimidazolium

Descripción general

Descripción

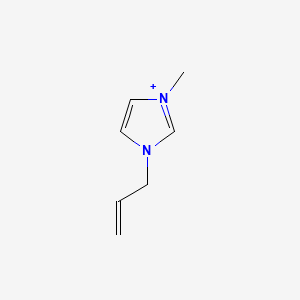

1-Allyl-3-methylimidazolium, also known as this compound, is a useful research compound. Its molecular formula is C7H11N2+ and its molecular weight is 123.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Green Chemistry

1-Allyl-3-methylimidazolium chloride serves as an environmentally friendly solvent that can replace traditional organic solvents in chemical reactions. This transition helps reduce the environmental impact of chemical processes by minimizing hazardous waste and enhancing sustainability. Its role in facilitating reactions under milder conditions makes it an attractive option for green chemistry initiatives .

Electrochemistry

In the realm of electrochemistry, AMIM-Cl is utilized in the development of advanced energy storage systems such as batteries and supercapacitors. Its ionic nature contributes to improved ionic conductivity and stability compared to conventional electrolytes, leading to enhanced performance in energy storage applications .

Biomass Conversion

AMIM-Cl plays a critical role in biomass conversion processes, particularly in the dissolution and regeneration of cellulose. It effectively breaks down lignocellulosic materials, making it easier to convert biomass into biofuels and other renewable energy sources. This capability is essential for advancing sustainable energy technologies .

Separation Processes

The compound is also effective in extraction and separation processes, particularly for isolating valuable compounds from natural sources such as essential oils and pharmaceuticals. Its selective solvation properties allow for more efficient extraction methods compared to traditional solvents, which can be less effective or more environmentally harmful .

Material Science

In material science, AMIM-Cl is used in the synthesis of novel materials including polymers and nanocomposites. These materials exhibit enhanced properties suitable for applications in electronics, coatings, and other advanced technologies. The ionic liquid's ability to facilitate polymerization reactions makes it a key player in developing new materials with tailored characteristics .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Green Chemistry | Replacement for traditional solvents | Reduces environmental impact |

| Electrochemistry | Used in batteries and supercapacitors | Improves efficiency and stability |

| Biomass Conversion | Facilitates breakdown of lignocellulosic materials | Promotes renewable energy sources |

| Separation Processes | Extracts valuable compounds from natural sources | More efficient and selective extraction |

| Material Science | Synthesis of polymers and nanocomposites | Enhanced properties for advanced applications |

Case Study 1: Biomass Dissolution

Research has demonstrated that this compound chloride effectively dissolves cellulose at elevated temperatures, facilitating its use in biofuel production. This study highlights the ionic liquid's role in enhancing cellulose solubility through disruption of hydrogen bonds within cellulose chains .

Case Study 2: Electrochemical Performance

A study examining the use of AMIM-Cl in supercapacitors showed significant improvements in charge-discharge cycles compared to conventional electrolytes. The ionic liquid's high conductivity contributed to better energy storage capabilities, making it a promising candidate for future energy solutions .

Case Study 3: Sustainable Extraction Techniques

Investigations into the use of AMIM-Cl for extracting essential oils from plant materials revealed its effectiveness over traditional methods. The ionic liquid provided higher yields and purity levels, showcasing its potential as a sustainable alternative for extraction processes in the fragrance and pharmaceutical industries .

Propiedades

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVMHGUBIOZASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048094 | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98806-09-8 | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KXP39NT49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.